molecular formula C17H20NO4P B15343973 2-diethoxyphosphoryl-N-phenylbenzamide CAS No. 41327-48-4

2-diethoxyphosphoryl-N-phenylbenzamide

Cat. No.: B15343973
CAS No.: 41327-48-4
M. Wt: 333.32 g/mol
InChI Key: AQZWOBCHOVJTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-diethoxyphosphoryl-N-phenylbenzamide is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a diethoxyphosphoryl group attached to a phenylbenzamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethoxyphosphoryl-N-phenylbenzamide typically involves the reaction of diethyl phosphite with N-phenylbenzamide under specific conditions. One common method includes the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-diethoxyphosphoryl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-diethoxyphosphoryl-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial effects. The phosphoryl group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as diethyl benzylphosphonate and phosphoramidates .

Uniqueness

2-diethoxyphosphoryl-N-phenylbenzamide stands out due to its specific structure, which combines the properties of both phosphonates and benzamides.

Properties

CAS No.

41327-48-4

Molecular Formula

C17H20NO4P

Molecular Weight

333.32 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-phenylbenzamide

InChI

InChI=1S/C17H20NO4P/c1-3-21-23(20,22-4-2)16-13-9-8-12-15(16)17(19)18-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H,18,19)

InChI Key

AQZWOBCHOVJTRZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1C(=O)NC2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.